7-Aminoflunitrazepam

Forensic Toxicology Segmental Hair Analysis Drug-Facilitated Crime

Immunoassay screens frequently miss flunitrazepam exposure due to poor 7-aminoflunitrazepam cross-reactivity, risking false negatives in forensic investigations. This ≥98% certified reference standard enables direct LC-MS/MS method validation as the primary confirmatory analyte. • 120-240+ h urinary detection window vs. ≤72 h for parent drug • 3-fold higher median concentration in hair vs. parent flunitrazepam • Essential for establishing assay cutoffs & calibrating confirmatory methods Supplied with ISO-certified CoA for regulatory compliance in workplace & clinical toxicology.

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
CAS No. 34084-50-9
Cat. No. B158405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoflunitrazepam
CAS34084-50-9
Synonyms7-amino-flunitrazepam
7-aminoflunitrazepam
Ro 20-1815
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F
InChIInChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3
InChIKeyLTCDLGUFORGHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in acetonitrile

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoflunitrazepam Certified Reference Material for Toxicology


7-Aminoflunitrazepam (7-AF) is the major urinary metabolite of flunitrazepam, an intermediate-acting benzodiazepine typically used in the treatment of severe insomnia . As a pharmacologically inactive biomarker, 7-AF is employed as a certified reference standard for the detection and quantification of flunitrazepam use in forensic analysis, clinical toxicology, urine drug testing, and pain prescription monitoring . Its analytical relevance is underscored by the fact that flunitrazepam is excreted in urine almost entirely as metabolites, with less than 1% as unchanged parent drug, making 7-AF the primary target for confirmatory testing [1].

Certified Reference Material ISO 17034/17025 standard for forensic and clinical toxicology workflows
Primary Urinary Metabolite Target 7-Aminoflunitrazepam as the major analyte for flunitrazepam exposure confirmation
Multi-Matrix Analytical Support Hair and urine method development, immunoassay screening, and stability monitoring

7-Aminoflunitrazepam Analytical Specificity


Despite belonging to the same class of 7-amino benzodiazepine metabolites, 7-aminoflunitrazepam exhibits distinct analytical and biological properties that preclude generic substitution in forensic and clinical workflows. Cross-reactivity studies reveal that commonly used benzodiazepine immunoassays display variable and often poor recognition of 7-aminoflunitrazepam compared to other in-class metabolites such as 7-aminoclonazepam or 7-aminonitrazepam, with some commercial kits failing to reliably detect flunitrazepam altogether [1]. Furthermore, the differential stability of 7-aminoflunitrazepam in biological matrices under various storage conditions—as documented in long-term degradation studies—necessitates compound-specific handling protocols distinct from those for other 7-amino metabolites [2]. Consequently, the use of unverified or generic reference standards risks compromised analytical accuracy, false negatives in drug-facilitated crime investigations, and invalid forensic interpretations.

Broad-spectrum immunoassay cross-reactivity gap
Generic benzodiazepine kits may not reliably detect 7-aminoflunitrazepam, requiring compound-specific assays or confirmatory methods.
Matrix-specific stability differences
Stability in urine and other matrices differs from related 7-amino metabolites; generic storage protocols may compromise quantitative accuracy.
Unverified reference standards risk forensic validity
Substituting with uncertified or non-metabolite-specific standards may lead to false negatives and invalid forensic interpretation.

7-Aminoflunitrazepam Comparative Evidence


Hair Detection Sensitivity Advantage

In segmental hair analysis from confirmed flunitrazepam users, the median concentration of 7-aminoflunitrazepam was 3-fold higher than that of the parent drug flunitrazepam (0.09 ng/mg vs. 0.03 ng/mg). The maximum observed 7-AF concentration (0.34 ng/mg) also exceeded the maximum parent drug concentration (0.16 ng/mg) by a factor of 2.1 [1]. This enhanced deposition in hair makes 7-aminoflunitrazepam a more reliable and sensitive biomarker for retrospective detection of flunitrazepam exposure, particularly in single-dose drug-facilitated crime scenarios [2].

Hair Detection Sensitivity
Head-to-head
Median hair concentration 0.09 ng/mg (7-AF) vs 0.03 ng/mg (flunitrazepam); 3-fold higher median
Reported higher sensitivity in hair analysis
Supports hair method sensitivity for retrospective detection
Forensic Toxicology Segmental Hair Analysis Drug-Facilitated Crime

Immunoassay Cross-Reactivity Profile

ELISA assays specifically targeting 7-aminoflunitrazepam demonstrate high specificity, with diazepam and the parent compound flunitrazepam being the only non-FM2-derived compounds exhibiting noticeable cross-reactivity [1]. In contrast, broad-spectrum benzodiazepine immunoassays (e.g., EMIT d.a.u., CEDIA) show inconsistent and often poor cross-reactivity toward 7-aminoflunitrazepam, leading to false negatives in general screening panels [2]. This necessitates the use of compound-specific immunoassay reagents or direct LC–MS/MS confirmation for reliable detection.

Immunoassay Cross-Reactivity
Class-level
Dedicated 7-AF ELISA shows high specificity; broad-spectrum assays (EMIT, CEDIA) exhibit variable and often poor cross-reactivity
Compound-specific immunoassay or LC–MS/MS confirmation is required
Broad benzodiazepine screens risk false negatives for flunitrazepam exposure
Immunoassay Drug Screening Clinical Toxicology

Predominant Urinary Metabolite

Following oral administration of flunitrazepam, 7-aminoflunitrazepam constitutes approximately 9% of the administered dose excreted in urine within the first 72 hours, compared to only 5% for 3-hydroxyflunitrazepam [1]. This 1.8-fold higher urinary excretion establishes 7-AF as the principal analytical target for urinalysis-based monitoring of flunitrazepam exposure, a finding consistently replicated across pharmacokinetic studies [2].

Predominant Urinary Metabolite
Head-to-head
~9% of dose excreted as 7-AF vs ~5% as 3-hydroxyflunitrazepam over 72 h; 1.8-fold higher excretion
Reported higher urinary excretion supports primary analyte selection
Consistent across pharmacokinetic studies
Pharmacokinetics Urinalysis Metabolite Identification

Extended Urinary Detection Window

Following a single 0.5 mg dose of flunitrazepam, 7-aminoflunitrazepam was detectable in urine for at least 120 hours (5 days) in all subjects, and for more than 240 hours (10 days) in two subjects [1]. In contrast, the parent drug flunitrazepam is typically detectable for only up to 72 hours (3 days) post-ingestion [2]. This extended detection window makes 7-AF the preferred biomarker for workplace drug testing, probation monitoring, and forensic investigations where delayed sample collection is common.

Extended Detection Window
Head-to-head
7-AF detectable for 120–240+ h vs flunitrazepam ≤72 h; minimum 1.7-fold longer
Reported extended detection vs parent drug
Reduces false-negative risk in delayed sample collection
Drug Testing Urinalysis Forensic Toxicology

Matrix-Specific Stability Characteristics

In an 8-month stability study of 26 sedative hypnotics across six biological matrices, 7-aminoflunitrazepam in urine stored at either 4°C or -20°C exhibited a concentration decrease exceeding 20%, placing it among the less stable compounds alongside 7-aminoclonazepam, phenazepam, 2-hydroxyethylflurazepam, and zopiclone [1]. Notably, zopiclone was the only drug that completely disappeared in both antemortem and postmortem blood, whereas 7-AF remained quantifiable throughout the study period. This differential stability profile necessitates specific storage and handling protocols for 7-AF that differ from those for more stable benzodiazepine metabolites.

Matrix-Specific Stability
Cross-study comparable
>20% concentration loss in urine over 8 months at 4°C or -20°C; among the less stable benzodiazepine metabolites
Reported lower stability under standard storage
Requires compound-specific handling and stabilized reference materials
Sample Stability Forensic Toxicology Specimen Storage

Reference Material Certification & Stability

7-Aminoflunitrazepam is commercially available as a certified reference material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . The neat solid formulation demonstrates certified stability of ≥3 years when stored at -20°C, providing a reliable and traceable standard for method development, validation, and routine quality control in forensic and clinical laboratories . This level of certification and documented stability is essential for laboratories seeking accreditation and for ensuring the legal defensibility of analytical results.

Reference Material Certification
Supplier data
≥98% purity; ISO 17034 certified; stability ≥3 years at -20°C (neat solid)
Certified stability and purity documentation
Data to verify for laboratory accreditation purposes
Reference Standards ISO 17034 Method Validation

7-Aminoflunitrazepam Application Scenarios


Hair Analysis in Drug-Facilitated Crimes

Utilize 7-aminoflunitrazepam certified reference standards to develop and validate LC–MS/MS methods for segmental hair analysis. As demonstrated by the 3-fold higher median concentration of 7-AF compared to parent flunitrazepam in hair segments, targeting the metabolite enhances detection sensitivity and extends the retrospective window for single-dose exposure documentation, which is critical in cases of alleged drug-facilitated sexual assault where sample collection is often delayed [1]. The certified reference material ensures accurate quantification across the required pg/mg to ng/mg concentration range.

Workplace & Clinical Urine Drug Testing

Implement 7-aminoflunitrazepam as the primary confirmatory analyte in urine drug testing protocols, leveraging its 120–240+ hour detection window—substantially longer than the ≤72 hour window of the parent drug [2]. The 1.8-fold higher urinary excretion of 7-AF (9% of dose) relative to 3-hydroxyflunitrazepam (5% of dose) further justifies its selection as the optimal biomarker [3]. Use of ISO-certified reference materials ensures method validation meets regulatory requirements for workplace testing and clinical toxicology.

Immunoassay Screening Method Validation

Due to the poor and inconsistent cross-reactivity of 7-aminoflunitrazepam with broad-spectrum benzodiazepine immunoassays, laboratories must develop and validate either compound-specific immunoassay methods or direct LC–MS/MS confirmatory procedures [4]. Certified 7-AF reference standards are essential for establishing assay cutoffs, calibrating instruments, and verifying that screening results accurately reflect flunitrazepam exposure without interference from other in-class metabolites.

Specimen Stability & Integrity Monitoring

Given that 7-aminoflunitrazepam exhibits >20% concentration loss in urine over 8 months under standard refrigeration or freezing conditions, it serves as a sentinel analyte for assessing specimen integrity in stored samples [5]. Laboratories conducting retrospective analyses or managing large sample archives should use certified 7-AF reference materials to establish baseline stability profiles and to validate preservation methods, ensuring the reliability of analytical results from aged specimens.

Application
Selection Property
Validation Focus
Hair analysis for drug-facilitated crimes
Metabolite target with reported higher sensitivity in hair
Segmental hair assay sensitivity and confirmatory method validation
Workplace and clinical urine drug testing
Extended urinary detection window metabolite
Urinary assay detection window and primary analyte suitability
Immunoassay screening method validation
Compound-specific immunoassay performance requirement
Cross-reactivity profile and cutoff verification
Specimen stability and integrity monitoring
Analyte stability profile in stored biological matrices
Stability-indicating method validation and storage protocol evaluation

Technical Documentation Hub

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37 linked technical documents
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